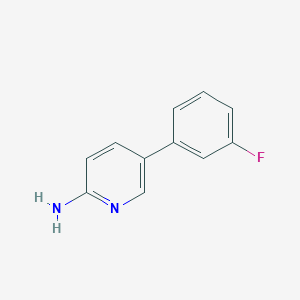

5-(3-Fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNYVLPUTIYSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602410 | |

| Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866620-27-1 | |

| Record name | 5-(3-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Fluorophenyl)pyridin-2-amine: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(3-fluorophenyl)pyridin-2-amine, a key building block in modern medicinal chemistry. The guide delves into the initial discovery of this compound, tracing its origins as a pivotal intermediate in the development of protein kinase inhibitors. A detailed examination of its synthesis is presented, with a focus on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. This section includes a step-by-step experimental protocol, causality behind procedural choices, and a comparative analysis of reaction parameters. Furthermore, the guide explores the expanding role of this compound as a crucial scaffold in the design and synthesis of a diverse range of therapeutic agents, highlighting its significance for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and aromatic stacking, makes it an ideal framework for designing molecules that can potently and selectively bind to biological targets. The introduction of an aryl group at the 5-position of the 2-aminopyridine ring, creating 5-aryl-2-aminopyridines, further enhances the structural diversity and therapeutic potential of this scaffold.

This compound, in particular, has emerged as a compound of significant interest. The presence of the fluorine atom on the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles of the final drug candidate. This guide will illuminate the discovery, synthesis, and ever-expanding applications of this important chemical entity.

Discovery and Historical Context

The documented emergence of this compound is intrinsically linked to the pursuit of novel protein kinase inhibitors in the early 21st century. While the compound may have been synthesized in earlier, less documented instances, its first significant appearance in publicly accessible scientific literature is in the patent application WO/2006/121869, filed by Amgen Inc. in 2005 and published in 2006.

This patent discloses a series of substituted pyridinyl-bicyclic heteroaryl compounds as inhibitors of various protein kinases, which are crucial regulators of cell signaling and have been implicated in a multitude of diseases, including cancer and inflammatory disorders.[3] In this seminal work, this compound is described as "Intermediate 4," a key building block for the synthesis of the final therapeutic candidates.

The choice of this specific intermediate was driven by the need for a molecular scaffold that could be readily diversified to explore the structure-activity relationship (SAR) of the target kinase inhibitors. The 2-amino group of the pyridine ring provides a convenient handle for further chemical modifications, while the 3-fluorophenyl moiety was likely selected to modulate the electronic and steric properties of the molecule to optimize its interaction with the kinase active site. The initial synthesis described in this patent utilized a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a testament to the power and versatility of this Nobel Prize-winning methodology for constructing carbon-carbon bonds.[4]

Synthesis of this compound: A Detailed Protocol

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a boronic acid or its ester with a halide or triflate. In this case, 5-bromo-2-aminopyridine is coupled with 3-fluorophenylboronic acid.

Reaction Scheme

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]

- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

5-(3-Fluorophenyl)pyridin-2-amine molecular weight and formula

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The aminopyridine scaffold is a well-established privileged structure in pharmacology, known for its versatile biological activities.[1] The introduction of a 3-fluorophenyl substituent modulates the electronic and lipophilic properties of the molecule, making it a compelling candidate for targeted therapies. This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway via palladium-catalyzed cross-coupling, describes methods for its analytical characterization, and explores its potential applications in modern drug development, particularly as a kinase inhibitor. The included protocols are designed to be self-validating, providing researchers with the practical information needed to synthesize, purify, and evaluate this compound.

Introduction: The Strategic Value of Fluorinated Aminopyridines

The 2-aminopyridine moiety is a cornerstone of numerous clinically successful drugs, valued for its ability to form key hydrogen bond interactions with biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The strategic incorporation of fluorine into drug candidates is a widely employed technique in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

This compound combines these two valuable pharmacophores. The fluorine atom at the meta-position of the phenyl ring alters the molecule's electronic distribution and can improve its pharmacokinetic profile without significantly increasing its size. This strategic fluorination makes the compound an attractive building block for developing selective and potent therapeutic agents, particularly for targets like protein kinases, which are often implicated in diseases such as cancer.

Physicochemical and Molecular Properties

The foundational properties of this compound are critical for its application in synthesis and biological screening. The data presented below has been calculated based on its chemical structure.

| Property | Value |

| Chemical Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.21 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Hydrogen Bond Donors | 1 (from the amine group) |

| Hydrogen Bond Acceptors | 2 (from the pyridine and amine nitrogens) |

| LogP (Calculated) | ~2.5-3.0 |

Synthesis and Characterization

The synthesis of 5-aryl-2-aminopyridines is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its high yields, tolerance of diverse functional groups, and relatively mild reaction conditions.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical flow for synthesizing the target compound involves coupling a halogenated pyridine with a substituted boronic acid in the presence of a palladium catalyst and a base.

Caption: Suzuki coupling workflow for synthesis.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

5-Bromopyridin-2-amine

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Setup: In a round-bottom flask, combine 5-bromopyridin-2-amine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 ratio). Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Protocol

Confirmation of the product's identity and purity is essential.

-

Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 189.08.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic aromatic proton signals for both the pyridine and fluorophenyl rings, as well as a broad singlet for the -NH₂ protons.

-

¹⁹F NMR will show a signal corresponding to the fluorine atom, with coupling to adjacent aromatic protons.

-

¹³C NMR will confirm the number and type of carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A pure sample should exhibit a single major peak.

Applications in Drug Discovery

The structure of this compound makes it an ideal scaffold for kinase inhibitors. Many FDA-approved kinase inhibitors, such as Imatinib, feature a similar aminopyridine core that anchors the drug in the ATP-binding pocket of the target kinase.[1]

Hypothetical Mechanism of Action: Kinase Inhibition

Protein kinases regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. A drug candidate based on this scaffold could function as an ATP-competitive inhibitor, blocking the kinase's activity and halting downstream signaling that leads to cell proliferation.

Caption: Inhibition of the RAF-MEK-ERK pathway.

Potential as an Androgen Receptor Antagonist

Recent studies have identified aminopyridine derivatives as potential antagonists of the androgen receptor (AR), which is a key driver in prostate cancer.[3] The transformation of AR antagonists into agonists due to mutations is a significant clinical challenge.[3] Novel scaffolds like this compound could serve as starting points for developing "pure" antagonists that are less susceptible to resistance mechanisms.[3][4]

Conclusion

This compound is a strategically designed chemical entity with high potential in modern drug discovery. Its synthesis is straightforward using established catalytic methods, and its structure combines the proven pharmacological utility of the aminopyridine scaffold with the beneficial pharmacokinetic properties conferred by fluorination. This guide provides the foundational knowledge and practical protocols for researchers to explore its utility as a building block for novel therapeutics, particularly in the fields of oncology and targeted therapies.

References

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link]

- Preparation method of fluoropyridine compounds.

-

Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. ResearchGate. [Link]

-

(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. SENOVA PHARMA. [Link]

-

Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-3'-deoxyuridine and 5-fluoro-3'. Journal of Medicinal Chemistry. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Medium. [Link]

- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Science and Technology. [Link]

-

3-Nitro-5-(trifluoromethyl)pyridin-2-amine. PubChem. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 3. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(3-Fluorophenyl)pyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(3-Fluorophenyl)pyridin-2-amine, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations that ensure data integrity and accurate structural confirmation.

Introduction

This compound belongs to the class of aminopyridines, which are pivotal structural motifs in a vast array of biologically active compounds. The introduction of a fluorophenyl group can significantly modulate the physicochemical and pharmacological properties of the parent aminopyridine scaffold. Accurate and comprehensive spectroscopic characterization is therefore a critical first step in any research and development endeavor involving this molecule. This guide will detail the expected spectroscopic signatures of this compound and provide the rationale behind the interpretation of its spectra.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound features a pyridine ring substituted with an amino group at the 2-position and a 3-fluorophenyl group at the 5-position.

Figure 1. Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-6 (Pyridine) |

| ~7.6 - 7.4 | dd | 1H | H-4 (Pyridine) |

| ~7.4 - 7.2 | m | 2H | Phenyl protons |

| ~7.1 - 6.9 | m | 2H | Phenyl protons |

| ~6.5 - 6.3 | d | 1H | H-3 (Pyridine) |

| ~4.5 | br s | 2H | -NH₂ |

Interpretation and Rationale:

-

Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom. H-6 is expected to be the most downfield proton due to its proximity to the nitrogen. The coupling constants between the pyridine protons (J-values) would be characteristic of their relative positions (ortho, meta, para).

-

Phenyl Protons: The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom will influence the chemical shifts of the ortho, meta, and para protons to different extents.

-

Amino Protons: The protons of the primary amine group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding. Addition of D₂O would lead to the disappearance of this signal, confirming its assignment[1].

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data.

Figure 3. Key considerations for ¹³C NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) of primary amine |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 850 - 750 | Strong | Out-of-plane C-H bending |

Interpretation and Rationale:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[2] A strong N-H bending vibration is also expected around 1640-1600 cm⁻¹.[2]

-

Aromatic C-H and C=C/C=N Stretching: The aromatic rings will give rise to C-H stretching bands just above 3000 cm⁻¹ and characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-F and C-N Stretching: A strong absorption band for the C-F stretch is expected in the 1250-1150 cm⁻¹ region. The aromatic C-N stretching vibration will appear in the 1350-1250 cm⁻¹ range.[2]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Figure 4. Procedure for FT-IR analysis using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - NH₂]⁺ |

| 161 | Moderate | [M - HCN]⁺ |

| 94 | Moderate | [C₆H₅F]⁺ |

| 93 | High | [C₅H₅N₂]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₉FN₂ = 188.21 g/mol ). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aminopyridines include the loss of small neutral molecules like HCN. The bond between the two aromatic rings is also a likely point of cleavage, leading to fragments corresponding to the fluorophenyl and aminopyridine moieties.

Experimental Protocol: Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that provides detailed structural information through fragmentation.

Figure 5. General workflow for EI-Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The predicted data, based on established principles and data from analogous structures, serves as a reliable reference for researchers working with this compound. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity and the advancement of research in drug discovery and materials science.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Royal Society of Chemistry. (2012). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link]

-

Emory University. (2013). NMR Experiment Procedure. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

Sources

The Structure-Activity Relationship of 2-Aminopyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in a multitude of therapeutic areas.[1] Its simple, low molecular weight and functionalized nature make it an ideal starting point for the synthesis of diverse molecular libraries.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, and the critical interplay between chemical structure and pharmacological activity, supported by detailed experimental protocols and an analysis of their pharmacokinetic profiles.

The 2-Aminopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a bioisosteric mimic of a guanidine group, enabling it to participate in crucial hydrogen bonding interactions with biological targets. This characteristic, coupled with its tunable electronic properties and synthetic tractability, has led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and modulatory effects on enzymes and ion channels.[2]

Key Synthetic Strategies for 2-Aminopyridine Derivatives

The derivatization of the 2-aminopyridine core is central to exploring its SAR. Several synthetic methodologies are commonly employed to generate diverse analogs.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize substituted 2-aminopyridines.[2] For instance, the reaction of enaminones, malononitrile, and primary amines under solvent-free conditions provides a straightforward route to 2-amino-3-cyanopyridine derivatives.[2] The yield of these reactions is often temperature-dependent, with optimal conditions typically found around 80°C.[2]

Nucleophilic Aromatic Substitution (SNAr)

The displacement of a leaving group, typically a halogen, at the 2-position of the pyridine ring by an amine is a fundamental method for synthesizing 2-aminopyridine derivatives. This approach can sometimes require harsh conditions, such as high temperatures or the use of strong bases.[3]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing carbon-carbon bonds at various positions on the 2-aminopyridine scaffold. These reactions typically involve the coupling of a halo-2-aminopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[4]

Structure-Activity Relationships at Key Biological Targets

The pharmacological effects of 2-aminopyridine derivatives are intricately linked to the nature and position of substituents on the pyridine ring and the amino group.

Kinase Inhibition

A significant number of 2-aminopyridine derivatives have been developed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[5]

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines, and its aberrant activation is implicated in myeloproliferative neoplasms and autoimmune disorders.[6][7] 2-aminopyridine derivatives have emerged as potent and selective JAK2 inhibitors.[6]

Key SAR Insights for JAK2 Inhibition:

-

Hinge-Binding Motif: The 2-aminopyridine core typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.[8]

-

Substitutions at the 5-position: Introduction of a substituted pyrazole ring at the 5-position of the 2-aminopyridine core has been shown to significantly enhance JAK2 inhibitory activity and selectivity over other JAK isoforms.[6] For example, compound 21b from a recent study, featuring a 1-(tert-butyl)-1H-pyrazol-4-yl group at the 5-position, exhibited an IC50 of 9 nM for JAK2 and demonstrated high selectivity over JAK1 and JAK3.[6]

-

Modifications of the Amino Group: The amino group at the 2-position is often a key anchoring point. N-alkylation or acylation can modulate potency and pharmacokinetic properties.

| Compound | Modification | JAK2 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |

| Lead | Crizotinib-based | - | - | - |

| 21b | 5-(1-(tert-butyl)-1H-pyrazol-4-yl) | 9 | 276 | 184 |

Table 1: SAR of 2-aminopyridine derivatives as JAK2 inhibitors. Data extracted from[6].

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 playing a central role.[9] The VEGF signaling pathway is a key target for anti-cancer therapies.[10]

Ion Channel Modulation

Aminopyridines are well-known blockers of voltage-gated potassium channels.[1] This activity is the basis for the therapeutic use of dalfampridine (4-aminopyridine) in improving walking in patients with multiple sclerosis.[1] The SAR for ion channel modulation is highly dependent on the specific channel subtype.

G-Protein Coupled Receptor (GPCR) Modulation

The SAR of 2-aminopyridine derivatives as allosteric modulators of GPCRs, such as adenosine receptors, has been explored.[7] Allosteric modulators offer the potential for more subtle and selective receptor modulation compared to orthosteric ligands.[7]

Experimental Protocols

To facilitate the exploration of the SAR of 2-aminopyridine derivatives, detailed experimental protocols for their synthesis and biological evaluation are essential.

General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives via MCR

Step-by-step methodology: [2]

-

Combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol) in a reaction vessel.

-

Heat the mixture at 80°C for 3 hours under solvent-free conditions.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the resulting solid with diethyl ether (Et2O).

-

Collect the product by filtration and dry under vacuum.

-

Characterize the final product using spectroscopic methods (FTIR, 1H NMR, 13C NMR).

General Procedure for Suzuki-Miyaura Cross-Coupling

Step-by-step methodology: [4]

-

To an oven-dried Schlenk tube, add the 2-haloaminopyridine (1.0 equiv), boronic acid or ester (1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a base (e.g., K2CO3, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

-

Heat the reaction mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-step methodology:

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.

-

Add the 2-aminopyridine derivative at various concentrations.

-

Incubate the mixture at room temperature for a specified time (e.g., 1 hour).

-

Add a detection reagent that contains luciferase and its substrate. The luciferase activity is inversely proportional to the amount of ATP remaining, and thus directly proportional to the kinase activity.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]

Step-by-step methodology: [11]

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of the 2-aminopyridine derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Add 100 µL of a detergent reagent to solubilize the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

ADME-Tox Profile of 2-Aminopyridine Derivatives

A favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is crucial for the successful development of any drug candidate. The pyridine ring can influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing metabolic stability, cellular permeability, and protein binding.[13]

Metabolic Stability

The metabolic stability of 2-aminopyridine derivatives can be assessed in vitro using liver microsomes or hepatocytes.[14] These assays measure the rate of disappearance of the parent compound over time and can be used to predict in vivo clearance.[14] The pyridine ring can be susceptible to metabolism, often through oxidation by cytochrome P450 enzymes. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions.[15]

hERG Inhibition

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11] Therefore, it is essential to evaluate the hERG inhibitory potential of 2-aminopyridine derivatives early in the drug discovery process. This is typically done using automated patch-clamp electrophysiology.[11]

Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[15] It is a critical component of the safety evaluation of new drug candidates.[15]

Plasma Protein Binding

The extent of plasma protein binding (PPB) influences the free concentration of a drug in the bloodstream, which is the pharmacologically active fraction.[5] PPB can be determined using methods such as equilibrium dialysis or ultrafiltration.[5]

Conclusion and Future Perspectives

The 2-aminopyridine scaffold continues to be a rich source of novel therapeutic agents. A deep understanding of its structure-activity relationships is paramount for the rational design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to systematically explore the chemical space around this privileged core. Future advancements in computational chemistry, such as structure-based drug design and predictive ADME-Tox modeling, will further accelerate the discovery and development of next-generation 2-aminopyridine-based therapeutics.

References

-

Al-Buricani, M. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3421. [Link]

-

Gupta, A., et al. (2012). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Journal of Pharmacy Research, 5(4), 2249-2257. [Link]

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

-

Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

-

Evotec. (n.d.). hERG Safety. Cyprotex. [Link]

-

Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 62, 116733. [Link]

-

Jacobson, K. A., & Costanzi, S. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. Current opinion in pharmacology, 12(3), 282–290. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & cancer, 2(12), 1097–1105. [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ResearchGate. (2018). (PDF) Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions. [Link]

- Google Patents. (n.d.).

-

Cusabio. (n.d.). VEGF Signaling Pathway. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Singh, A., & Singh, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14382-14399. [Link]

-

Sharma, P., & Kumar, V. (2020). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 10(49), 29424-29434. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 6. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]

- 7. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. myttex.net [myttex.net]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to the Solubility of 5-(3-Fluorophenyl)pyridin-2-amine in Common Laboratory Solvents

Introduction

5-(3-Fluorophenyl)pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aminopyridine core, is a key pharmacophore in a variety of biologically active compounds. Understanding the solubility of this compound in common laboratory solvents is a critical first step in its handling, formulation, and development as a potential therapeutic agent. Poor solubility can impede accurate biological screening, lead to challenges in formulation, and ultimately hinder the progression of a drug candidate.

Predicted Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. For this compound, key properties such as lipophilicity (LogP), acidity/basicity (pKa), and the ability to form hydrogen bonds dictate its interaction with various solvents. The following properties have been predicted using computational models such as those provided by ACD/Labs Percepta and the US EPA's EPI Suite™, which employ fragment-based and atom-based methods for their calculations.

| Property | Predicted Value | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Indicates a moderate lipophilicity, suggesting better solubility in non-polar organic solvents compared to water. |

| Aqueous Solubility | Low (mg/L range) | The relatively high LogP and aromatic character predict low intrinsic solubility in aqueous media. |

| pKa (most basic) | 4.5 - 5.5 (for the pyridine nitrogen) | The pyridine nitrogen is weakly basic. Solubility in aqueous solutions is expected to increase at pH values below the pKa due to the formation of the more soluble protonated species. |

| pKa (most acidic) | > 14 (for the amine proton) | The amino group is not significantly acidic. |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | Can donate a hydrogen bond to an acceptor solvent. |

| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and the amino nitrogen) | Can accept hydrogen bonds from donor solvents. |

| Melting Point | 100 - 120 °C | A moderate melting point suggests that the crystal lattice energy is not excessively high, which can be a factor in solubility. |

Analysis of Structural Features and Predicted Solubility

The structure of this compound contains several key features that influence its solubility:

-

Aromatic Rings: The presence of two aromatic rings (phenyl and pyridine) contributes to the molecule's planarity and hydrophobicity, favoring solubility in non-polar and aromatic solvents.

-

Amino Group (-NH2): This group is polar and can act as both a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and a site of basicity.

-

Fluorine Atom (-F): The electronegative fluorine atom can modulate the electronic properties of the phenyl ring and may participate in weak hydrogen bonding. The introduction of fluorine often increases a molecule's lipophilicity.

Based on these properties, a predicted solubility profile in common laboratory solvents is presented below.

Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The molecule is predominantly lipophilic (predicted LogP ~2.5-3.0). While the amino and pyridine groups can hydrogen bond with water, the large hydrophobic surface area of the aromatic rings limits solubility. |

| Methanol | Moderate | The alkyl chain of methanol is non-polar enough to interact with the aromatic rings, while the hydroxyl group can form hydrogen bonds with the amino and pyridine nitrogens. | |

| Ethanol | Moderate to High | Similar to methanol, but slightly more non-polar, which may further improve solubilization of the aromatic structure. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of organic compounds, including those with hydrogen bond donors like the amino group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent with a high capacity for dissolving organic molecules. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |

| Tetrahydrofuran (THF) | Moderate to High | THF has a lower polarity than DMSO or DMF but is a good solvent for many aromatic compounds. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | The polarity of DCM is sufficient to interact with the polar groups of the molecule, while its organic nature allows for good solvation of the aromatic rings. |

| Toluene | Low to Moderate | As an aromatic solvent, toluene can interact favorably with the phenyl and pyridine rings through π-π stacking. However, its non-polar nature makes it a poor solvent for the polar amino group. | |

| Hexanes | Very Low | Hexanes are highly non-polar and cannot effectively solvate the polar amino and pyridine functionalities of the molecule. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

Since no experimental data is publicly available, it is imperative for researchers to determine the solubility of this compound experimentally. The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[1] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which is a critical parameter for drug development.[1] The extended equilibration time ensures that the system reaches a true equilibrium, avoiding the potential for supersaturation that can occur in faster, kinetic solubility assays. The use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification provides high sensitivity and selectivity, allowing for accurate measurement of the dissolved compound even at low concentrations.

Self-Validating Protocol

This protocol includes internal checks to ensure the validity of the results. By sampling at multiple time points (e.g., 24 and 48 hours), the attainment of equilibrium can be confirmed when the measured concentrations are consistent. The use of a calibration curve with known standards ensures the accuracy of the quantification.

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask thermodynamic solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Selected laboratory solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE or nylon)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

2. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that undissolved material is clearly visible at the end of the experiment (e.g., 2-5 mg per 1 mL of solvent).

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that equilibrium has been reached.[1]

4. Sample Processing (Phase Separation):

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand for a short period to allow the excess solid to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) into a clean vial. Ensure the filter material is compatible with the solvent.

-

5. Quantification by HPLC-UV:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile). From this stock, prepare a series of calibration standards of known concentrations that bracket the expected solubility.

-

Sample Analysis:

-

Accurately dilute a known volume of the saturated supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Record the peak area of the analyte at a suitable UV wavelength.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration of the saturated solution (the solubility) by applying the dilution factor.

-

Logical Framework: Predicting Solubility from Molecular Properties

The interplay between the physicochemical properties of this compound and its interaction with different solvent types can be visualized as a logical decision-making process.

Caption: Relationship between molecular properties and predicted solubility.

Conclusion

References

-

Glomme, A., März, J., & Dressman, J. B. (2005). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species: A new USP general chapter. Dissolution Technologies, 12(3), 28-33. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Substituted 2-Aminopyridines

Abstract

The 2-aminopyridine moiety is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to act as a versatile synthetic handle make it a cornerstone of molecular design.[3] This guide provides an in-depth exploration of the principal synthetic methodologies for accessing substituted 2-aminopyridines, balancing classic reactions with modern catalytic innovations. We will delve into the mechanistic underpinnings of each strategy, offer field-tested experimental protocols, and discuss the scope and limitations to guide researchers in selecting the optimal path for their specific target molecules.

Introduction: The Enduring Importance of the 2-Aminopyridine Core

The pyridine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs.[4] When substituted with an amino group at the C2-position, the resulting structure offers a unique combination of hydrogen bond donating and accepting capabilities, metal-chelating properties, and a platform for further functionalization. This dual nucleophilic character allows 2-aminopyridines to serve as critical synthons for building more complex heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.[3]

The challenge in pyridine chemistry often lies in achieving regioselective functionalization, as the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom can complicate reactions.[4] Historically, harsh conditions were often necessary, but the evolution of synthetic chemistry has provided a diverse toolkit for the synthesis of these valuable compounds under milder and more controlled conditions. This document outlines three primary strategic approaches:

-

Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

-

Transition-Metal Catalyzed Cross-Coupling Reactions

-

Pyridine Ring Synthesis from Acyclic Precursors

Strategy 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

Directly substituting a hydrogen atom on the pyridine ring with an amino group is one of the oldest and most direct methods. The classic Chichibabin reaction accomplishes this remarkable transformation.

The Chichibabin Reaction

Discovered by Aleksei Chichibabin in 1914, this reaction involves the treatment of pyridine (or its derivatives) with a powerful nucleophile, typically sodium amide (NaNH₂), to install an amino group regioselectively at the C2-position.[5][6]

Causality and Mechanism: The pyridine ring is electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. The potent amide anion (NH₂⁻) attacks the electrophilic C2-position to form a tetrahedral anionic σ-adduct, often called a Meisenheimer adduct.[5][7] Aromaticity is then restored by the elimination of a hydride ion (H⁻), a notoriously poor leaving group.[7] The reaction is driven to completion because the highly basic hydride ion irreversibly deprotonates the newly formed 2-aminopyridine or the ammonia solvent, evolving hydrogen gas and forming a stable sodium salt of the product.[7] An aqueous workup is required to neutralize this salt and furnish the final product.[5]

Caption: Mechanism of the Chichibabin Reaction.

Trustworthiness & Safety: Sodium amide is a highly reactive and hazardous reagent. It reacts violently with water and can form explosive peroxides upon storage. It must be handled under a strictly inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Protocol 2.1: Synthesis of 2-Aminopyridine via Chichibabin Reaction

| Parameter | Value |

| Reactants | Pyridine, Sodium Amide (NaNH₂) |

| Solvent | Toluene or Xylene (anhydrous) |

| Temperature | 110-140 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Typical Yield | 65-80% |

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous toluene (150 mL).

-

Reagent Addition: Under a positive pressure of nitrogen, carefully add sodium amide (10.0 g, 0.256 mol). Begin vigorous stirring and heat the suspension to reflux (~110 °C).

-

Substrate Addition: Slowly add pyridine (20.0 g, 0.253 mol) dropwise to the refluxing suspension over 1 hour. The reaction mixture will typically turn dark red or brown, and evolution of hydrogen gas will be observed.

-

Reaction Monitoring: Maintain the reaction at reflux for 6 hours. Progress can be monitored by the cessation of gas evolution.

-

Quenching: Cool the reaction mixture to below 40 °C. With extreme caution, slowly and dropwise add water (100 mL) to quench the unreacted sodium amide. This is a highly exothermic process. An ice bath is recommended.

-

Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).

-

Purification: Combine the organic layers. The product can be isolated by distillation under reduced pressure or by concentrating the solvent and recrystallizing the residue from a suitable solvent system (e.g., hexane/ethyl acetate).

Strategy 2: Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions represent the most powerful and versatile strategy for forming C-N bonds in modern organic synthesis. These methods typically involve the reaction of a halopyridine with an amine in the presence of a palladium or copper catalyst.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] It is highly valued for its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.[1][8] The reaction typically couples an aryl halide (or triflate) with a primary or secondary amine.[9][10]

Causality and Mechanism: The reaction proceeds via a catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (e.g., 2-bromopyridine) to form a Pd(II) complex. This complex then coordinates the amine. A base deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the desired 2-aminopyridine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate the reductive elimination step, which is often rate-limiting.[8]

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

| Parameter | Value |

| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, or BINAP |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene or Dioxane (anhydrous) |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% |

Step-by-Step Methodology:

-

Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine derivative (1.0 equiv), the amine (1.2 equiv), and anhydrous solvent (e.g., toluene).

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aminopyridine product.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction.[11] While classic Ullmann conditions are often harsh (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper salts with specific ligands, allowing the reaction to proceed under much milder conditions.[11][12] Microwave-assisted protocols have also been shown to be highly effective, significantly reducing reaction times.[13][14]

Expertise & Causality: The Ullmann reaction is particularly effective for coupling aryl halides with N-nucleophiles like amides, carbamates, and heterocycles.[15] The mechanism is thought to involve the formation of a Cu(I) species which undergoes oxidative addition to the aryl halide. The resulting organocopper(III) intermediate then reacts with the amine, followed by reductive elimination to form the C-N bond.[12] The choice of ligand (e.g., phenanthrolines, diamines) is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.

Comparative Data for Cross-Coupling Reactions

| Method | Catalyst System | Typical Substrates | Temperature | Key Advantages |

| Buchwald-Hartwig | Pd(0)/Phosphine Ligand | 2-Cl/Br/I-pyridines with primary/secondary amines | 80-110 °C | Broad scope, high functional group tolerance, reliable |

| Modern Ullmann | Cu(I)/Diamine or Phenanthroline | 2-I/Br-pyridines with amines, amides, heterocycles | 100-140 °C | Cost-effective catalyst, excellent for N-heterocycles |

Strategy 3: Pyridine Ring Synthesis from Acyclic Precursors

Constructing the 2-aminopyridine ring from acyclic (non-cyclic) starting materials is a powerful strategy for accessing highly substituted and complex derivatives that may be difficult to obtain through functionalization of a pre-existing pyridine ring.[4]

Core Principle: These methods typically involve the condensation of multiple components to build the six-membered ring. A common approach is a [5+1] annulation, where a five-carbon precursor reacts with a nitrogen source.[16]

Synthesis from Enaminones and Multicomponent Reactions (MCRs)

Enaminones are versatile building blocks in heterocyclic synthesis.[17] A highly efficient method involves a one-pot, three-component reaction between an enaminone, malononitrile, and a primary amine under solvent-free conditions.[17]

Causality and Mechanism: The proposed mechanism begins with a Knoevenagel condensation between the enaminone and malononitrile. The resulting intermediate then reacts with a primary amine at one of the nitrile groups, followed by an intramolecular cyclization. The final step is aromatization, which expels a molecule to form the stable 2-aminopyridine ring.[17]

Caption: Workflow for Multicomponent Synthesis of 2-Aminopyridines.

Protocol 4.1: Multicomponent Synthesis of a 2-Amino-3-cyanopyridine

| Parameter | Value |

| Reactants | Enaminone, Malononitrile, Primary Amine |

| Conditions | Solvent-free, heating |

| Temperature | 80 °C |

| Reaction Time | 3-6 hours |

| Typical Yield | Good to excellent |

Step-by-Step Methodology:

-

Setup: In a clean reaction vial, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol).[17]

-

Reaction: Seal the vial and place it in a preheated heating block at 80 °C.

-

Monitoring: Stir the mixture for 3 hours, monitoring the reaction progress by TLC.[17] The reaction mixture will typically solidify as the product forms.

-

Workup: After completion, cool the reaction to room temperature.

-

Purification: Wash the resulting solid with cold ethanol or diethyl ether to remove any unreacted starting materials. The product is often pure enough after this step, but can be further purified by recrystallization if necessary.

Summary and Outlook

The synthesis of substituted 2-aminopyridines is a mature yet continually evolving field. The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials.

-

The Chichibabin reaction remains a viable, atom-economical choice for simple, unfunctionalized pyridines, provided the hazardous nature of sodium amide can be safely managed.

-

Buchwald-Hartwig amination offers unparalleled scope and reliability for coupling a vast array of amines with pre-functionalized halopyridines, making it the workhorse for medicinal chemistry programs.

-

Ullmann condensation provides a cost-effective catalytic alternative, particularly for N-arylation with amides and heterocycles.

-

Synthesis from acyclic precursors via multicomponent reactions is the strategy of choice for rapidly building molecular complexity and generating libraries of highly substituted 2-aminopyridines from simple, readily available building blocks.[17]

Future developments will likely focus on direct C-H amination methods, which avoid the need for pre-functionalized pyridines, offering a more sustainable and efficient approach to this invaluable class of compounds.[2][4][18]

References

-

Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Kharb, Z., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(15), 5779. Available at: [Link]

-

Kinzel, T., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters, 12(19), 4124-4127. Available at: [Link]

-

Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. Retrieved January 23, 2026, from [Link]

-

Szabo, K. F., et al. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.

-

Zaragoza, F. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

-

Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

DiMagno, S. G., et al. (2005). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 7(15), 3405–3408. Available at: [Link]

-

Pellón, R., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1699-1704. Available at: [Link]

-

Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Amination of Aminopyridines via η6-Coordination Catalysis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Chichibabin reaction mechanism & Application. (2018). YouTube. Available at: [Link]

-

Kumar, A., et al. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(29), 5713-5734. Available at: [Link]

-

Chichibabin Reaction. (n.d.). Slideshare. Retrieved January 23, 2026, from [Link]

-

Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. Available at: [Link]

-

Szabo, K. F., et al. (2024). Photochemical C3-amination of pyridines via Zincke imine intermediates. Angewandte Chemie International Edition, e202410312. Available at: [Link]

-

Kumar, S., et al. (2018). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. Organic & Biomolecular Chemistry, 16(43), 8337-8341. Available at: [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Chichibabin reaction. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Reddy, D., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(30), 4110-4113. Available at: [Link]

Sources

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - American Chemical Society [acs.digitellinc.com]

- 3. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. Chichibabin Reaction | PPTX [slideshare.net]

- 7. myttex.net [myttex.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Purification of 5-(3-Fluorophenyl)pyridin-2-amine

Introduction

5-(3-Fluorophenyl)pyridin-2-amine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the biological activity and safety of the final compounds. This guide provides a comprehensive overview of robust and validated protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating through in-process monitoring.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2] This popular carbon-carbon bond-forming reaction, while efficient, can introduce several classes of impurities that must be removed.

Typical Impurities from Suzuki-Miyaura Synthesis:

-

Unreacted Starting Materials: Residual 2-amino-5-bromopyridine (or other halogenated precursor) and (3-fluorophenyl)boronic acid.

-

Homocoupled Byproducts: Biphenyl derivatives from the self-coupling of the boronic acid and bipyridine derivatives from the coupling of the pyridine precursor.

-

Protodeboronation Product: 2-aminopyridine, formed by the replacement of the boronic acid group with a hydrogen atom.

-

Catalyst Residues: Traces of the palladium catalyst and phosphine ligands.

A multi-step purification strategy is therefore essential to address this diverse range of potential contaminants.

Purification Workflow

A logical and effective purification strategy for this compound involves a combination of techniques that exploit the different physicochemical properties of the target compound and its impurities.

Caption: Figure 1: A multi-step approach for purifying this compound.

Experimental Protocols

Acid-Base Extraction: A First-Pass Purification

The basicity of the 2-aminopyridine moiety provides a powerful handle for an initial, bulk purification step. Acid-base extraction effectively separates the desired amine from non-basic organic impurities.

Principle: The basic nitrogen atom of the aminopyridine can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). It is advisable to perform this extraction three times to ensure complete protonation and transfer of the amine to the aqueous phase.

-

Separation of Non-Basic Impurities: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is greater than 9. The free amine will precipitate out of the solution.

-

Back-Extraction: Extract the basified aqueous layer with three portions of a fresh organic solvent (EtOAc or DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Caption: Figure 2: Schematic of the acid-base extraction process.

Column Chromatography: Separation by Polarity

For the removal of closely related impurities, such as homocoupled byproducts and isomers, silica gel column chromatography is a highly effective technique.[3]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. More polar compounds will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel through the column more quickly.

Protocol:

-

Stationary Phase: Prepare a column packed with silica gel (230-400 mesh) in a suitable non-polar solvent like hexane.

-

Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed compound is carefully added to the top of the column.

-

Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Chromatography Parameters

| Parameter | Recommended Conditions | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the desired product.[3] |

| Gradient Profile | 0-30% Ethyl Acetate in Hexane | A gradual increase in polarity provides good separation of closely related compounds. |

| Alternative | Amine-functionalized silica | Can improve peak shape and reduce tailing for basic compounds like aminopyridines.[4] |

Recrystallization: The Final Polish

Recrystallization is an excellent final step to obtain a highly crystalline and pure product, effectively removing minor impurities.

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

Protocol:

-

Solvent Selection: A mixed solvent system of ethanol and water or ethyl acetate and hexane is often effective for aminopyridines. The ideal ratio should be determined on a small scale.

-

Dissolution: Dissolve the product from chromatography in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

-

Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.[5]

-